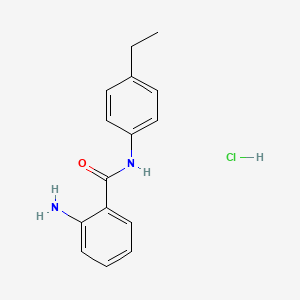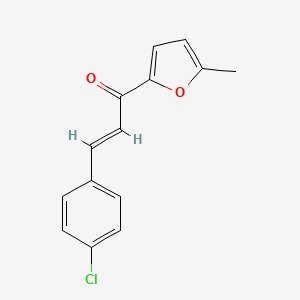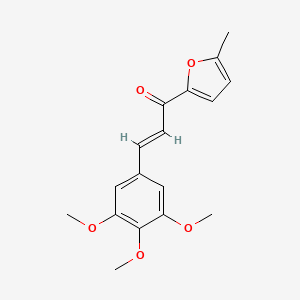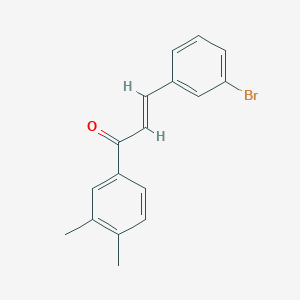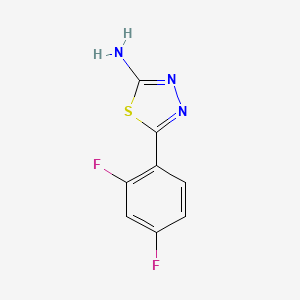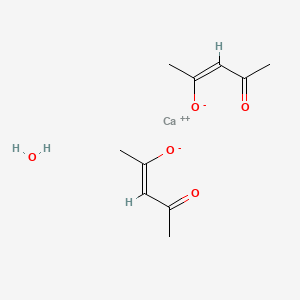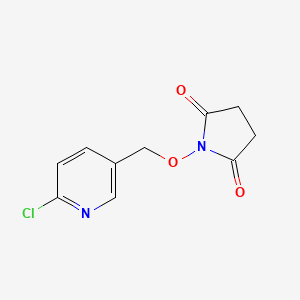
1-(6-Chloro-pyridin-3-ylmethoxy)-pyrrolidine-2,5-dione; 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-(6-Chloro-pyridin-3-ylmethoxy)-pyrrolidine-2,5-dione” is a chemical compound. It has a dihedral angle between the pyridine ring and imidazoline ring mean plane . This compound is related to imidacloprid, which has insecticidal applications .
Molecular Structure Analysis
The molecular structure of this compound includes a pyridine ring and an imidazoline ring . In the crystal, N-H⋯O hydrogen bonds link pairs of molecules to form inversion dimers. In addition, weak C-H⋯N hydrogen bonds and π-π stacking interactions between pyridine rings are observed .科学的研究の応用
Role in Drug Discovery and Biological Activity
The pyrrolidine ring, a common feature in the molecular architecture of 1-(6-Chloro-pyridin-3-ylmethoxy)-pyrrolidine-2,5-dione, is widely utilized in medicinal chemistry to derive compounds for treating human diseases. This saturated scaffold allows for efficient exploration of pharmacophore space due to sp3-hybridization, contributing significantly to stereochemistry and enhancing three-dimensional coverage, a phenomenon known as “pseudorotation.” This versatility has led to the discovery of bioactive molecules with target selectivity across various therapeutic areas. The stereochemistry introduced by pyrrolidine rings plays a critical role in modulating the biological profile of drug candidates by affecting their binding modes to enantioselective proteins, underscoring the importance of this structural motif in the design of new compounds with diverse biological profiles (Li Petri et al., 2021).
Impact on Material Science
Diketopyrrolopyrroles (DPPs), which share a structural resemblance to the pyrrolidine-2,5-dione moiety, are highly valued for their applications in materials science, particularly in the development of high-quality pigments, electronic devices such as field-effect transistors, and solar cells. Their utility is a result of straightforward synthesis, excellent stability, and near-unity fluorescence quantum yield. The ability of such structures to undergo modification, including the extension of their chromophore, leads to significant changes in their optical properties, highlighting the potential of compounds like 1-(6-Chloro-pyridin-3-ylmethoxy)-pyrrolidine-2,5-dione in the creation of novel materials with tailored properties (Grzybowski & Gryko, 2015).
Contributions to Agrochemical Research
The pyridine moiety, integral to the chemical structure , plays a crucial role in the realm of agrochemicals. Pyridine-based compounds serve as the backbone for a multitude of pesticides, including fungicides, insecticides, and herbicides. Their significance is attributed to the ability to form stable complexes with metals, enhancing solubility, bioavailability, and, consequently, the efficacy of agrochemical formulations. This highlights the role of intermediate derivatization methods in discovering novel lead compounds in the agrochemical industry, thereby meeting the dynamic requirements of modern agriculture (Guan et al., 2016).
特性
IUPAC Name |
1-[(6-chloropyridin-3-yl)methoxy]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O3/c11-8-2-1-7(5-12-8)6-16-13-9(14)3-4-10(13)15/h1-2,5H,3-4,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTVYFZMQSASTIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OCC2=CN=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

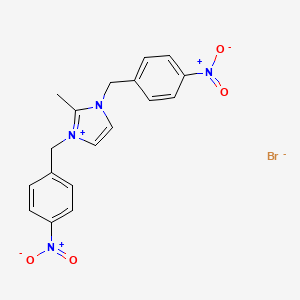
![1-[2-(Methylamino)ethoxy]-3-(phenylthio)propan-2-ol hydrochloride](/img/structure/B6319855.png)
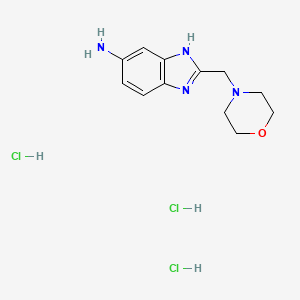
![2-Chloro-N-[4-(diethylamino)-2-methylphenyl]acetamide (HCl)](/img/structure/B6319865.png)
